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Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-4,6-
difluorobenzoate, a fluorinated anthranilate ester of significant interest to researchers and

professionals in drug discovery and organic synthesis. While specific experimental data for this

particular isomer is not extensively documented in peer-reviewed literature, this guide

consolidates available information on its identity, proposes a robust synthetic pathway based

on established chemical principles, and offers predicted physicochemical and spectroscopic

properties derived from closely related analogues. The document aims to serve as a

foundational resource, providing insights into its molecular structure, reactivity, and potential

applications as a versatile building block in medicinal chemistry.

Introduction: The Strategic Importance of
Fluorinated Anthranilates
Fluorine-containing molecules are of paramount importance in modern drug development. The

strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability,

lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and

pharmacodynamic properties.[1] Anthranilic acid derivatives, in turn, are privileged scaffolds

found in a wide array of bioactive compounds. The convergence of these two fields—fluorine

chemistry and medicinal scaffolds—positions fluorinated anthranilates like Methyl 2-amino-
4,6-difluorobenzoate as valuable intermediates.
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The specific substitution pattern of Methyl 2-amino-4,6-difluorobenzoate, with an ortho-amino

group and fluorine atoms meta to the ester, presents a unique electronic and steric

environment. This arrangement is anticipated to influence its reactivity in predictable ways,

making it a tailored building block for the synthesis of complex heterocyclic systems and other

targeted therapeutics. This guide will elucidate these characteristics to empower researchers in

leveraging this molecule for their synthetic campaigns.

Molecular Identity and Physicochemical Properties
Precise identification is the cornerstone of chemical synthesis and application. The following

section details the known identifiers for Methyl 2-amino-4,6-difluorobenzoate and provides a

table of its fundamental properties.

Chemical Identifiers
IUPAC Name: Methyl 2-amino-4,6-difluorobenzoate

CAS Number: 379228-57-6

Molecular Formula: C₈H₇F₂NO₂

Molecular Weight: 187.15 g/mol

InChI Key: SECMISFZCMBTKJ-UHFFFAOYSA-N

Physicochemical Data
Direct experimental data for Methyl 2-amino-4,6-difluorobenzoate is limited. The following

table presents a combination of known data for the molecule and its immediate precursor, 2-

amino-4,6-difluorobenzoic acid, along with predicted values to provide a functional dataset for

laboratory use.
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Property Value Source / Comment

Appearance
Predicted: White to pale yellow

solid

Based on related

anthranilates.

Melting Point (°C) Predicted: >190

The precursor acid melts at

198-202 °C.[2] Esterification

typically lowers the melting

point, but the high value of the

acid suggests the ester will

also be a high-melting solid.

Boiling Point (°C) Predicted: ~300

The precursor acid has a

predicted boiling point of 305.8

°C.[3]

pKa
Predicted: ~3.95 (for the

conjugate acid of the amine)

Based on the pKa of the

precursor acid.[2]

Solubility

Predicted: Soluble in

methanol, ethanol, DMSO,

DMF; sparingly soluble in

water.

Typical for small polar organic

molecules.

Synthesis and Purification
A robust and reproducible synthetic protocol is essential for the reliable supply of any chemical

intermediate. While a specific, peer-reviewed synthesis for Methyl 2-amino-4,6-
difluorobenzoate is not readily available, a highly probable two-step synthesis can be

designed starting from commercially available precursors. This proposed synthesis leverages

the well-established chemistry of isatin ring-opening followed by standard esterification.

Proposed Synthetic Pathway
The synthesis is envisioned to proceed in two key stages:

Stage 1: Oxidative cleavage of a suitable 5,7-difluoroisatin derivative to yield 2-amino-4,6-

difluorobenzoic acid.
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Stage 2: Fischer esterification of the resulting carboxylic acid with methanol to afford the

target compound.

Detailed Experimental Protocol
Stage 1: Synthesis of 2-amino-4,6-difluorobenzoic Acid (CAS: 126674-77-9)

This protocol is adapted from a known procedure for the synthesis of this key intermediate.[2]

Step 1.1: Suspend 5,7-difluoroisatin (1 equivalent) in water.

Step 1.2: Cool the suspension to 0 °C in an ice bath.

Step 1.3: Prepare a solution of sodium hydroxide (6.7 equivalents) and 30% hydrogen

peroxide (2.7 equivalents) in water.

Step 1.4: Add the basic peroxide solution dropwise to the isatin suspension, maintaining the

temperature at 0 °C.

Step 1.5: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 20 hours.

Step 1.6: Carefully adjust the pH of the reaction mixture to 3 using formic acid. Caution: This

will cause foaming. The product will precipitate as a solid.

Step 1.7: Collect the precipitate by filtration, wash with cold water, and dry under vacuum

over a desiccant (e.g., phosphorus pentoxide) to yield 2-amino-4,6-difluorobenzoic acid as a

white solid.

Stage 2: Synthesis of Methyl 2-amino-4,6-difluorobenzoate

This is a standard Fischer esterification protocol.

Step 2.1: Suspend 2-amino-4,6-difluorobenzoic acid (1 equivalent) in an excess of

anhydrous methanol.

Step 2.2: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid

(e.g., concentrated sulfuric acid, 0.1 equivalents).
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Step 2.3: Warm the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by

Thin Layer Chromatography (TLC).

Step 2.4: Upon completion, cool the reaction mixture and remove the excess methanol under

reduced pressure.

Step 2.5: Dissolve the residue in an organic solvent such as ethyl acetate and wash

sequentially with a saturated sodium bicarbonate solution and brine.

Step 2.6: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Step 2.7: Purify the crude product by recrystallization or column chromatography to obtain

pure Methyl 2-amino-4,6-difluorobenzoate.

Synthesis Workflow Diagram
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Stage 1: Precursor Synthesis

Stage 2: Esterification

Purification
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Caption: Proposed two-stage synthesis of Methyl 2-amino-4,6-difluorobenzoate.

Spectroscopic Characterization (Predicted)
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No published spectra for Methyl 2-amino-4,6-difluorobenzoate are currently available.

However, a detailed prediction of its key spectroscopic features can be made based on its

structure and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:

Aromatic Protons (H-3, H-5): Due to the symmetrical substitution pattern, the two aromatic

protons are in different environments. H-3 will be ortho to the amino group and meta to a

fluorine, while H-5 will be between two fluorine atoms. This will result in two signals in the

aromatic region (likely between δ 6.0-7.0 ppm), each appearing as a triplet or doublet of

doublets due to coupling with the fluorine atoms.

Amine Protons (-NH₂): A broad singlet is expected, likely in the range of δ 4.5-5.5 ppm. The

chemical shift of this signal can be highly dependent on the solvent and concentration.

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the

ester group, expected around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the influence of the fluorine substituents.

Key predicted signals include:

Carbonyl Carbon (C=O): A singlet expected around δ 165-168 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons

directly bonded to fluorine (C-4, C-6) will appear as doublets with large C-F coupling

constants. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

Methyl Carbon (-OCH₃): A singlet expected around δ 51-53 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present:
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N-H Stretching: Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹

corresponding to the symmetric and asymmetric stretching of the primary amine.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is

expected around 1700-1730 cm⁻¹.

C-F Stretching: Strong absorption bands are expected in the fingerprint region, typically

between 1100-1300 cm⁻¹, corresponding to the C-F bonds.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600

cm⁻¹ region.

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at

m/z = 187. Key fragmentation patterns would likely involve the loss of the methoxy group (-

OCH₃) to give a fragment at m/z = 156, and the subsequent loss of carbon monoxide (-CO) to

give a fragment at m/z = 128.

Reactivity and Applications in Drug Development
Methyl 2-amino-4,6-difluorobenzoate is a trifunctional molecule, and its reactivity is governed

by the interplay of its amino, ester, and difluorophenyl moieties.

Key Reaction Pathways
N-Acylation/Alkylation: The primary amino group is nucleophilic and can readily undergo

acylation with acid chlorides or anhydrides to form amides, or alkylation with alkyl halides.

Diazotization: The amino group can be converted to a diazonium salt, which can then be

displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, further diversifying

the functionality on the aromatic ring.

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed back to the carboxylic acid

under basic or acidic conditions. It can also be converted directly to amides by reaction with

amines, often at elevated temperatures.
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Nucleophilic Aromatic Substitution (SNAr): While the electron-donating amino group

deactivates the ring towards SNAr, the presence of two strongly electron-withdrawing

fluorine atoms may still allow for displacement of one of the fluorines under forcing

conditions with a strong nucleophile.

Potential Applications as a Building Block
The unique substitution pattern makes this molecule an attractive starting material for the

synthesis of various heterocyclic systems that are prevalent in pharmaceuticals. For example, it

could be used in the synthesis of:

Fluorinated Quinazolinones: By reacting with an appropriate orthoformate and an amine, it

could serve as a precursor to quinazolinone scaffolds, which are known to exhibit a broad

range of biological activities.

Fluorinated Benzodiazepines: Condensation reactions with appropriate partners could lead

to the formation of benzodiazepine-like structures.

Novel Heterocyclic Systems: The combination of the amino and ester groups allows for

cyclization reactions to form a variety of fused ring systems, with the fluorine atoms providing

a means to modulate the biological and physical properties of the final compounds.

Conclusion
Methyl 2-amino-4,6-difluorobenzoate represents a valuable, albeit under-documented,

building block for medicinal chemistry and organic synthesis. This guide has provided a

framework for its identification, preparation, and potential utility. By proposing a reliable

synthetic route and predicting its key analytical characteristics, it is hoped that this document

will facilitate its broader adoption and exploration by the scientific community. The strategic

placement of its functional groups, combined with the modulating effects of its fluorine atoms,

ensures that it will be a compound of continued interest in the quest for novel and effective

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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